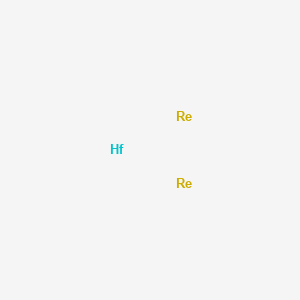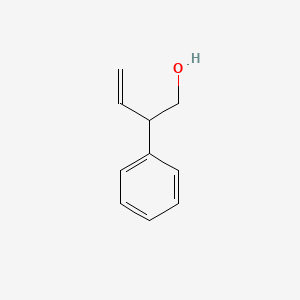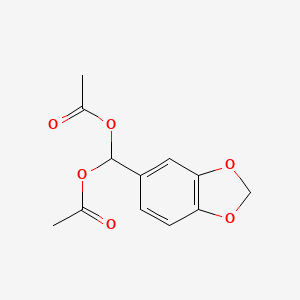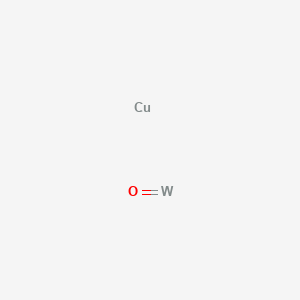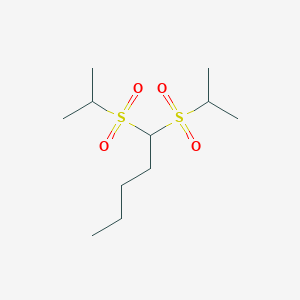
Iridium--lanthanum (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium–lanthanum (2/1) is a compound formed by the combination of iridium and lanthanum in a 2:1 ratio. This compound is of significant interest due to its unique properties, which include superconductivity and catalytic activity. Iridium, a transition metal, is known for its high density and corrosion resistance, while lanthanum, a rare earth metal, is recognized for its high electropositivity and ability to form stable compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of iridium–lanthanum (2/1) can be achieved through various methods. One common approach involves the hydrothermal synthesis process. In this method, lanthanum nitrate and sodium hydroxide are mixed and heated in a Teflon-lined pressure vessel. Iridium chloride is then added to the solution, and the mixture is further heated to form the compound .
Industrial Production Methods: Industrial production of iridium–lanthanum (2/1) typically involves high-temperature solid-state reactions. The raw materials, iridium and lanthanum oxides, are mixed in the desired stoichiometric ratio and heated in a furnace at temperatures exceeding 1000°C. This process ensures the formation of a homogeneous compound with the desired properties .
Chemical Reactions Analysis
Types of Reactions: Iridium–lanthanum (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique electronic structure and the presence of both iridium and lanthanum.
Common Reagents and Conditions: Common reagents used in reactions involving iridium–lanthanum (2/1) include oxygen, hydrogen, and halogens. The reactions typically occur under controlled conditions, such as elevated temperatures and pressures, to ensure the desired outcomes .
Major Products Formed: The major products formed from reactions involving iridium–lanthanum (2/1) depend on the specific reagents and conditions used. For example, oxidation reactions may produce iridium and lanthanum oxides, while reduction reactions may yield metallic iridium and lanthanum .
Scientific Research Applications
Iridium–lanthanum (2/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation processes. In biology and medicine, the compound’s catalytic activity is exploited in the development of diagnostic tools and therapeutic agents . Additionally, its superconducting properties make it valuable in the field of materials science, where it is used to develop advanced materials for electronic and magnetic applications .
Mechanism of Action
The mechanism of action of iridium–lanthanum (2/1) is primarily based on its ability to interact with other molecules through its unique electronic structure. The compound’s iridium component can facilitate electron transfer reactions, while the lanthanum component can stabilize the resulting intermediates. This dual functionality allows iridium–lanthanum (2/1) to act as an effective catalyst in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to iridium–lanthanum (2/1) include other lanthanide-iridium compounds, such as lanthanum-iridium (3/1) and lanthanum-iridium (1/1). These compounds share similar properties but differ in their stoichiometric ratios and specific applications .
Uniqueness: Iridium–lanthanum (2/1) is unique due to its specific ratio of iridium to lanthanum, which imparts distinct electronic and catalytic properties. This compound’s ability to exhibit superconductivity and high catalytic activity makes it particularly valuable in scientific research and industrial applications .
Properties
CAS No. |
12030-63-6 |
|---|---|
Molecular Formula |
Ir2La |
Molecular Weight |
523.34 g/mol |
IUPAC Name |
iridium;lanthanum |
InChI |
InChI=1S/2Ir.La |
InChI Key |
RPHWNLNDKUYDRE-UHFFFAOYSA-N |
Canonical SMILES |
[La].[Ir].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14724516.png)
![4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14724518.png)
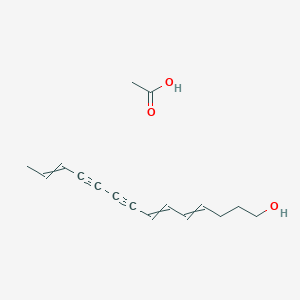

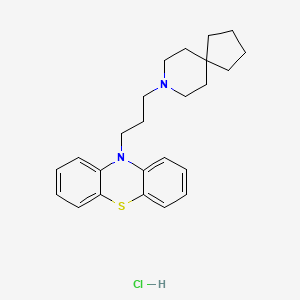
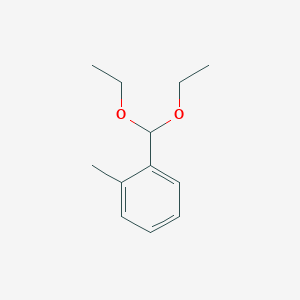
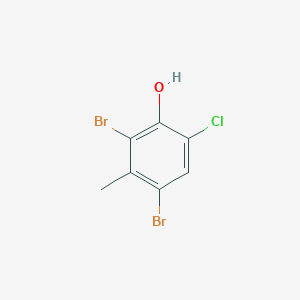
![4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione](/img/structure/B14724561.png)
